2-Carbamimidamido-3-sulfanylpropanoic acid

Vascular pharmacology NOS inhibition Septic shock model

Procure 2-Carbamimidamido-3-sulfanylpropanoic acid (L-thiocitrulline) for its unique free sulfhydryl group—a reactive handle enabling on-resin S-alkylation and diversification into thiocitrulline-based dipeptide libraries, a capability absent in pre-alkylated derivatives like SMTC. This compound delivers broad-spectrum competitive inhibition across all three NOS isoforms (nNOS Ki = 60 nM, iNOS Ki = 3.6 µM, 60-fold selectivity window) and provides superior potentiation of phenylephrine-induced contractions in ex vivo vascular pharmacology vs. L-NMMA (0.78 g vs. 0.4 g at 100 µM). Its aqueous solubility (>10 mg/mL free base) and Type II heme-iron binding mechanism ensure reproducible enzyme kinetics. For maximal nNOS potency, procure S-methyl-L-thiocitrulline (SMTC, Ki = 1.2 nM) separately.

Molecular Formula C4H9N3O2S
Molecular Weight 163.20 g/mol
Cat. No. B12297009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carbamimidamido-3-sulfanylpropanoic acid
Molecular FormulaC4H9N3O2S
Molecular Weight163.20 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N=C(N)N)S
InChIInChI=1S/C4H9N3O2S/c5-4(6)7-2(1-10)3(8)9/h2,10H,1H2,(H,8,9)(H4,5,6,7)
InChIKeyXWRZKLKALVJDDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Carbamimidamido-3-sulfanylpropanoic Acid (L-Thiocitrulline) for NOS Research: Sourcing Guide for Potent Isothiourea-Based Inhibitors


2-Carbamimidamido-3-sulfanylpropanoic acid, more commonly designated as L-thiocitrulline, is a sulfur-containing, non-proteinogenic L-α-amino acid . As a structural analog of L-citrulline wherein the terminal guanidino moiety is replaced by a thioureido (isothiourea) group, it functions as a potent, stereospecific, competitive inhibitor of the three primary isoforms of nitric oxide synthase (NOS) [1]. Its mechanism is distinct: binding is competitive with L-arginine and induces a characteristic Type II difference spectrum, indicative of direct heme iron ligation via the thioureido sulfur [1].

Procurement Risk Alert: Why 2-Carbamimidamido-3-sulfanylpropanoic Acid Cannot Be Arbitrarily Substituted with Alternative NOS Inhibitors


Within the portfolio of nitric oxide synthase inhibitors, 2-Carbamimidamido-3-sulfanylpropanoic acid occupies a distinct functional niche that precludes direct substitution with common arginine-based inhibitors (e.g., L-NMMA, L-NAME) or even its own S-alkylated derivatives [1]. The free sulfhydryl group of L-thiocitrulline is chemically reactive and uniquely capable of both direct heme-iron coordination [2] and serving as a nucleophilic handle for derivatization [3]. In contrast, S-alkylated variants like S-Methyl-L-thiocitrulline (SMTC) lack the free thiol and exhibit different binding thermodynamics and significantly altered isoform selectivity (e.g., ~17-fold nNOS vs. eNOS selectivity for SMTC vs. the broader, less selective profile of the parent compound [1]). Furthermore, L-thiocitrulline shows superior aqueous solubility (>10 mg/mL for free base ) compared to many hydrophobic NOS inhibitors, and its competitive inhibition kinetics (Ki ≈ 4–20% of K_m for L-arginine [2]) differ substantially from the often non-competitive or irreversible nature of other in-class compounds, directly impacting experimental design in enzyme kinetics studies.

Head-to-Head Quantitative Differentiation: 2-Carbamimidamido-3-sulfanylpropanoic Acid vs. Analogues and Alternatives


Direct Head-to-Head Comparison: L-Thiocitrulline vs. L-NMMA in Potentiating Vascular Contractions (In Vitro Rat Aorta)

In a direct comparative study using endotoxin-treated rat aortic rings, L-thiocitrulline (L-TC) demonstrated significantly greater efficacy in potentiating phenylephrine-induced contractions compared to the prototypical NOS inhibitor N^G-methyl-L-arginine (L-NMA) at equivalent high concentrations. At 100 µM, L-TC increased the contraction force evoked by 10 nM phenylephrine to 0.78 ± 0.14 g, while L-NMA only reached 0.4 ± 0.11 g [1].

Vascular pharmacology NOS inhibition Septic shock model Phenylephrine contraction

Cross-Study Quantitative Comparison: L-Thiocitrulline vs. S-Methyl-L-Thiocitrulline (SMTC) on nNOS Isoform Potency and Selectivity

L-Thiocitrulline exhibits a fundamentally different inhibition profile against nNOS compared to its S-alkylated derivative SMTC. L-Thiocitrulline inhibits nNOS with a Ki of 60 nM [1], whereas SMTC displays a Ki of 1.2 nM for nNOS [2], representing an approximately 50-fold increase in potency for the methylated derivative. More importantly, the selectivity window against iNOS differs markedly: L-thiocitrulline shows a 60-fold selectivity for nNOS (Ki=60 nM) over iNOS (Ki=3.6 µM) [1], while SMTC displays a 33-fold selectivity (Ki=1.2 nM vs. 40 nM) [2]. This trade-off between absolute potency and isoform selectivity window has direct implications for experimental design.

nNOS selectivity Enzyme inhibition kinetics Isothiourea derivatives Ki comparison

Supporting Evidence: Free Thiol-Enabled Chemical Diversity and Solubility Advantages vs. S-Alkylated Derivatives

The unmodified sulfanyl (free thiol) group of 2-Carbamimidamido-3-sulfanylpropanoic acid enables on-resin derivatization and diversification strategies that are chemically inaccessible to pre-alkylated analogs. The free thiol serves as a nucleophilic anchor for S-alkylation during solid-phase synthesis of substrate-based dipeptides and heterocyclic pseudo-dipeptides [1]. Additionally, the free base form of L-thiocitrulline demonstrates aqueous solubility >10 mg/mL , a property that can be advantageous for formulating high-concentration stock solutions without organic co-solvents.

Chemical derivatization Solid-phase synthesis Aqueous solubility Lead optimization

Evidence-Backed Research Application Scenarios for 2-Carbamimidamido-3-sulfanylpropanoic Acid


Ex Vivo Functional Studies of Vascular Tone in Septic Shock Models

Based on direct comparative evidence from rat aortic ring studies, 2-Carbamimidamido-3-sulfanylpropanoic acid (L-thiocitrulline) is quantitatively validated for ex vivo vascular pharmacology experiments. It provides superior potentiation of phenylephrine-induced contractions compared to L-NMMA at equivalent concentrations (0.78 g vs. 0.4 g at 100 µM with 10 nM phenylephrine) [1], making it the preferred tool compound for functional NOS inhibition studies in vascular tissue preparations where maximal contractile responses are desired.

Medicinal Chemistry: Solid-Phase Synthesis of NOS Inhibitor Libraries

The free sulfhydryl moiety of 2-Carbamimidamido-3-sulfanylpropanoic acid serves as an essential reactive handle for on-resin S-alkylation and subsequent diversification to generate libraries of thiocitrulline-based dipeptides and heterocyclic pseudo-dipeptides [2]. Pre-alkylated derivatives lack this nucleophilic functionality and cannot be employed in analogous solid-phase diversification strategies.

Enzyme Kinetics: Competitive NOS Inhibition with Moderate nNOS/iNOS Selectivity

For studies requiring competitive inhibition of all three NOS isoforms with a Ki against nNOS of 60 nM and a defined 60-fold selectivity window against iNOS (Ki = 3.6 µM) [3], the parent L-thiocitrulline compound is the appropriate selection. When maximal nNOS potency is required instead, S-methyl-L-thiocitrulline (SMTC, Ki = 1.2 nM) should be procured separately.

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